molecular formula C11H14ClN5 B8004043 6-chloro-N-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

6-chloro-N-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B8004043
M. Wt: 251.71 g/mol
InChI Key: PIFOHLSCHFFYNS-UHFFFAOYSA-N
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Description

The compound 6-chloro-N-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold recognized for its structural resemblance to purines and diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties . This derivative features:

  • 1-isopropyl group: Enhances steric bulk and metabolic stability.
  • 4-cyclopropylamine: A small, rigid substituent that may improve target selectivity.
  • 6-chloro group: Common in this series, it facilitates nucleophilic substitution for further derivatization .

For example, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is prepared by reacting 4-chloro-6-(chloromethyl)-1-methyl-pyrazolo[3,4-d]pyrimidine with methylamine in THF .

Properties

IUPAC Name

6-chloro-N-cyclopropyl-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN5/c1-6(2)17-10-8(5-13-17)9(14-7-3-4-7)15-11(12)16-10/h5-7H,3-4H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFOHLSCHFFYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC(=NC(=C2C=N1)NC3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitropyrazole with cyclopropylamine and isopropylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with an amine can yield various amine derivatives, which may have different biological activities .

Mechanism of Action

The mechanism of action of 6-chloro-N-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with the ATP-binding site of kinases, particularly CDKs. By binding to this site, the compound inhibits the kinase activity, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which plays a crucial role in cell cycle progression .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name 1-Substituent 4-Amine Substituent 6-Substituent Biological Activity Key Findings References
Target Compound Isopropyl Cyclopropyl Chloro Anticancer (hypothesized) Cyclopropyl may enhance metabolic stability and selectivity .
6-(Chloromethyl)-N,1-dimethyl derivative Methyl Methyl Chloromethyl Antibacterial, anticancer Chloromethyl group allows further functionalization .
4-Chloro-N,1-diphenyl derivative Phenyl Phenyl Chloro Anticancer Phenyl groups enhance π-π interactions with kinase targets .
N-(4-Chlorophenyl)methyl derivative Methyl 4-Chlorobenzyl Chloro Unspecified Structural similarity to EGFR inhibitors .
6-Chloro-N-(2-methylpropyl) derivative Methyl Isobutyl Chloro Potential antiviral (SARS-CoV-2) Identified via machine learning as Mpro inhibitor .
1-Methyl-N-propyl derivative Methyl Propyl Chloro Not reported Simplified substituents for SAR studies .

Pharmacological Highlights

  • Anticancer Activity : Derivatives with bulky 1-substituents (e.g., phenyl, isopropyl) show enhanced kinase inhibition. For instance, 1-phenyl derivatives exhibit dual EGFR/ErbB2 receptor antagonism .
  • Antiviral Potential: Machine learning identified 6-chloro-N-(2-chlorophenyl)-1-methyl derivatives as SARS-CoV-2 Mpro inhibitors .
  • Synergistic Effects : A lead 1H-pyrazolo[3,4-d]pyrimidin-4-amine compound reduced IL-6 and CXCL8 production in rheumatoid arthritis models when combined with dexamethasone .

Structural Characterization

  • Spectroscopy : ¹H NMR signals for NH groups appear as broad singlets at 7–8 ppm, while aliphatic CH groups show stretching bands at 2950–2980 cm⁻¹ in IR .
  • X-ray Crystallography : Confirms regioselectivity in substitutions, as demonstrated for 6-(chloromethyl)-N,1-dimethyl derivatives .

Biological Activity

6-Chloro-N-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential as a therapeutic agent. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H13ClN6
  • CAS Number : 1206970-15-1
  • Molecular Weight : 236.71 g/mol

The biological activity of this compound primarily involves its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their dysregulation is often linked to cancer progression. By inhibiting these kinases, the compound may induce cell cycle arrest and apoptosis in cancer cells.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : In vitro studies have demonstrated that this compound has significant cytotoxic effects against several cancer cell lines.
Cell LineIC50 (µM)Reference
MCF-712.41
HepG29.71
HCT-1162.29

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting potent anticancer properties.

  • Antimicrobial Activity : Preliminary studies suggest that the compound may also possess antimicrobial properties against various pathogens, although detailed data is still emerging.

Case Studies

  • In Vitro Studies : A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, particularly in breast (MCF-7) and liver (HepG2) cancer cells.
  • Mechanistic Insights : Further research has shown that treatment with this compound leads to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells, supporting its role as a potential anticancer agent.

Q & A

Q. What are the optimal synthetic routes for 6-chloro-N-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves cyclocondensation or nucleophilic substitution. For example, describes the use of dry acetonitrile and alkyl halides for N-alkylation reactions, achieving yields through controlled temperature (reflux) and solvent evaporation . Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity for substitution reactions.
  • Purification : Recrystallization from acetonitrile ensures purity (>95%) .
  • Reaction monitoring : Use IR spectroscopy to confirm intermediate formation (e.g., NH stretching at ~3200 cm⁻¹ for amines) .
    For the cyclopropylamine substitution, refer to , where cesium carbonate and copper(I) bromide catalyze C-N coupling under mild conditions (35°C, 48 hours) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • 1H NMR : Identify characteristic signals:
    • Isopropyl group: δ 1.2–1.5 ppm (doublet for CH₃) and δ 4.5–5.0 ppm (septet for CH) .
    • Cyclopropylamine: δ 0.5–1.0 ppm (multiplet for cyclopropane protons) .
  • IR Spectroscopy : Confirm NH (3200–3400 cm⁻¹) and C-Cl (650–750 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Use ESI-HRMS to validate molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. What factors influence regiochemical outcomes during pyrazolo[3,4-d]pyrimidine functionalization?

Methodological Answer: Regioselectivity is governed by:

  • Steric effects : Bulky substituents (e.g., isopropyl) at position 1 direct electrophiles to position 6 (less hindered) .
  • Electronic effects : Electron-withdrawing groups (e.g., Cl at position 6) activate position 4 for nucleophilic substitution .
  • Catalysts : Copper catalysts () promote selective C-N coupling at aromatic positions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity of derivatives?

Methodological Answer:

  • Core modifications : Synthesize analogs with varying substituents (e.g., substitutes the cyclopropyl group with phenoxyphenyl to study π-π stacking effects) .
  • In vitro assays : Test kinase inhibition (e.g., JAK2 or mTOR pathways) using competitive binding assays .
  • Data analysis : Correlate substituent electronic parameters (Hammett constants) with IC₅₀ values to identify pharmacophores .

Q. What computational approaches are suitable for predicting binding modes of this compound with target proteins?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase domains).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • Free energy calculations : Apply MM-PBSA to estimate binding affinities .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

Methodological Answer:

  • Reproducibility checks : Replicate reactions under identical conditions (solvent purity, inert atmosphere) .
  • Meta-analysis : Compare crystallographic data () to verify if polymorphic forms affect bioactivity .
  • Statistical validation : Use ANOVA to assess significance of substituent effects on yield or potency .

Q. What crystallographic techniques are critical for elucidating the 3D conformation of this compound?

Methodological Answer:

  • X-ray diffraction : Collect data on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure refinement : Use SHELXTL for space group determination and hydrogen bonding analysis (e.g., N-H···Cl interactions) .
  • Crystallographic parameters : Report unit cell dimensions (e.g., : monoclinic P2₁/c) and R-factor (<0.05) .

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